4-甲基吡咯烷-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

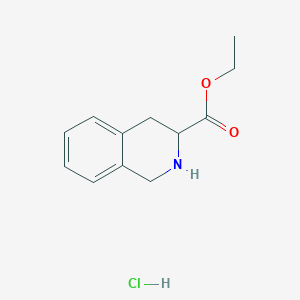

Methyl 4-methylpyrrolidine-3-carboxylate, also known as MMP, is a chemical compound derived from pyrrolidine. It is used in various scientific experiments. The CAS Number of this compound is 1065331-03-4 .

Molecular Structure Analysis

The molecular formula of Methyl 4-methylpyrrolidine-3-carboxylate is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 .Physical And Chemical Properties Analysis

Methyl 4-methylpyrrolidine-3-carboxylate has a molecular weight of 143.19 . It is a colorless to light yellow liquid or solid .科学研究应用

Methyl 4-methylpyrrolidine-3-carboxylate is a compound with a variety of applications in scientific research. Here is a comprehensive analysis of six unique applications:

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

Methyl 4-methylpyrrolidine-3-carboxylate is used as a building block in the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs due to its favorable impact on pharmacokinetics and pharmacodynamics .

Methods of Application

The compound is often used in ring construction strategies or functionalization of preformed pyrrolidine rings. It can undergo various chemical reactions to introduce different substituents, which affect the molecule’s biological activity .

Results

The introduction of the methyl group at C-3 of the pyrrolidine ring has been shown to confer better pharmacokinetic profiles than the parent 3-hydroxy compounds due to reduced metabolic instability .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups.

Methods of Application

It can be used in nucleophilic substitution reactions, where it acts as a precursor for the introduction of fluorine atoms into aromatic rings .

Results

The yield and purity of the final products depend on the reaction conditions, such as temperature and solvent choice. The compound’s steric hindrance plays a crucial role in the reaction’s selectivity.

Application in Stereochemistry

Scientific Field

Stereochemistry

Summary of Application

The stereogenicity of the pyrrolidine ring in Methyl 4-methylpyrrolidine-3-carboxylate is exploited to study the effects of stereochemistry on biological activity.

Methods of Application

Researchers use this compound to synthesize enantiomerically pure substances, studying the influence of each stereoisomer on biological systems .

Results

Different stereoisomers have been found to bind differently to enantioselective proteins, leading to varied biological profiles for drug candidates .

Application in Pharmacophore Modeling

Scientific Field

Computational Chemistry

Summary of Application

The compound is used in pharmacophore modeling to explore the pharmacophore space efficiently due to its sp3-hybridization and non-planarity .

安全和危害

属性

IUPAC Name |

methyl 4-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYSKSUNLWRSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408136 |

Source

|

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpyrrolidine-3-carboxylate | |

CAS RN |

885952-88-5 |

Source

|

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)